molecular formula C24H27NO6S B11012184 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11012184
M. Wt: 457.5 g/mol
InChI Key: BNJFGHNPNXXXKQ-MWTRTKDXSA-N
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Description

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

The next step involves the introduction of the 4-ethyl group and the 3-methyl-2-(4-methylbenzenesulfonamido)pentanoate moiety. This can be achieved through a series of substitution and coupling reactions. For instance, the sulfonamide group can be introduced via a nucleophilic substitution reaction using a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and have similar biological activities.

    Benzofuran derivatives: These compounds also contain a fused benzene ring and exhibit similar chemical properties.

    Thiazine derivatives: These compounds have a different core structure but can have similar biological activities.

Uniqueness

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C24H27NO6S/c1-5-16(4)23(25-32(28,29)19-10-7-15(3)8-11-19)24(27)30-18-9-12-20-17(6-2)13-22(26)31-21(20)14-18/h7-14,16,23,25H,5-6H2,1-4H3/t16-,23+/m1/s1

InChI Key

BNJFGHNPNXXXKQ-MWTRTKDXSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H]([C@H](C)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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